molecular formula C22H20N2O B11191410 N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11191410
M. Wt: 328.4 g/mol
InChI Key: DELDAOSYNSVUKG-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that conjugates a naphthalene system with a 5-methylindole moiety through a carboxamide-ethyl linker. This structure is characteristic of compounds investigated for various biochemical interactions . The indole nucleus is a privileged scaffold in medicinal chemistry and is present in a wide range of biologically active molecules and natural products . Indole derivatives have been extensively studied and reported to exhibit diverse pharmacological activities in research settings, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The naphthalene ring is another common pharmacophore that can contribute to a molecule's ability to bind to protein targets, such as enzymes, with naphthalene-based inhibitors being explored for various proteases . The specific research value of this compound may lie in its potential as a tool for high-throughput screening or in structure-activity relationship (SAR) studies, particularly for programs targeting proteins that recognize planar, aromatic structures. Researchers may find it valuable for probing enzyme active sites or cellular receptors. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H20N2O/c1-15-9-10-21-20(13-15)17(14-24-21)11-12-23-22(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13-14,24H,11-12H2,1H3,(H,23,25)

InChI Key

DELDAOSYNSVUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Fischer Indolization Approach

The Fischer indolization reaction is a cornerstone for constructing the indole core. A representative synthesis involves:

  • Formation of the Hydrazine Intermediate : 4-Nitroaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by reduction with SnCl₂ to yield the corresponding hydrazine.

  • Indole Cyclization : The hydrazine reacts with 4-methylpentan-2-one under acidic conditions (e.g., HCl/EtOH) to form the 5-methylindole scaffold via Fischer cyclization.

  • Ethylamine Sidechain Introduction : The indole intermediate is alkylated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ to introduce the ethylamine sidechain.

  • Naphthalene Carboxamide Coupling : The amine reacts with naphthalene-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Key Reaction Conditions :

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0–5°C85%
Indole CyclizationHCl/EtOH, reflux72%
Alkylation2-Bromoethylamine, K₂CO₃, DMF68%
Carboxamide FormationNaphthalene-1-carbonyl chloride, TEA, DCM89%

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling for modular assembly:

  • Borylation of Indole : 5-Methylindole is borylated at the 3-position using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling with Naphthalene Carboxamide : The boronate ester reacts with naphthalene-1-carbonyl chloride in the presence of Pd(OAc)₂ and SPhos ligand.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Solvent: THF/H₂O (4:1)

  • Yield: 78%

Reaction Optimization

Solvent and Temperature Effects

  • Indole Cyclization : Ethanol outperforms DMF in achieving higher yields (72% vs. 58%) due to better proton availability for acid catalysis.

  • Carboxamide Coupling : DCM provides superior selectivity over THF, minimizing byproducts like over-alkylation.

Catalytic Enhancements

  • Pd-Based Systems : Adding XantPhos ligand improves cross-coupling efficiency by stabilizing the Pd intermediate.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, achieving comparable yields (85%).

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.21 (d, J=8.1 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 6.98 (s, 1H, indole-H), 3.72 (t, J=6.3 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃)
¹³C NMR δ 167.2 (C=O), 136.5 (indole-C3), 134.8–125.1 (naphthalene carbons), 21.3 (CH₃)
HRMS [M+H]⁺ Calculated: 343.1684; Found: 343.1681

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

  • Melting Point : 182–184°C (lit. 183°C).

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Microreactor Systems : Enable rapid mixing and heat transfer, reducing side reactions during diazotization.

  • Throughput : 1.2 kg/day achievable with 85% yield in pilot-scale setups.

Green Metrics

ParameterValue
Atom Economy81%
E-Factor6.2
PMI (Process Mass Intensity)12.4

Chemical Reactions Analysis

Reactivity:: Indole-Naphthalene Carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can lead to the formation of indole-Naphthalene carboxylic acids.

    Reduction: Reduction reactions may yield corresponding indole-Naphthalene amines.

    Substitution: Substituents on the indole or naphthalene rings can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using palladium on carbon, Pd/C).

    Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide is its potential as an anticancer agent. Studies have shown that compounds with indole structures often exhibit significant antitumor properties. For instance, related compounds have demonstrated high levels of antimitotic activity against various human tumor cell lines, indicating that this compound may also share similar properties .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedGI50 (μM)TGI (μM)
This compoundVariousTBDTBD
5-Methyl-N-acetyltryptamineA54915.7250.68
Other Indole DerivativesMultipleVariesVaries

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective effects. Research indicates that compounds similar to this compound can influence neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. This potential makes them candidates for further research in treating conditions like Alzheimer's and Parkinson's disease .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of indole derivatives with naphthalene carboxylic acids. The synthetic routes can be optimized to enhance yield and purity, which is critical for biological testing.

Table 2: Synthetic Routes for Indole Derivatives

StepReaction TypeReagents UsedYield (%)
1CondensationIndole + Naphthalene Carboxylic AcidTBD
2PurificationRecrystallization or ChromatographyTBD

Case Studies and Research Insights

Numerous studies have documented the efficacy of indole derivatives, including this compound, in various biological assays:

Study 1: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer properties of various indole derivatives, revealing promising results in cell growth inhibition across multiple cancer cell lines .

Study 2: Neuroprotective Properties

Research published in Molecules highlighted the neuroprotective effects of related compounds, suggesting mechanisms involving modulation of oxidative stress and inflammation pathways .

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. For instance, it may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The target compound’s closest analogs differ in core structures and functional groups:

Compound Name Core Structure Key Functional Groups Substituents on Indole Reference
Target Compound Naphthalene-1-carboxamide Carboxamide, ethyl linker 5-methyl
6,7-Dimethoxy-N-(2-(5-methylindol-3-yl)ethyl)quinazolin-4-amine (11g) Quinazoline Quinazolin-4-amine, ethyl linker 5-methyl
Ethyl 5-[2-(5-methylindol-3-yl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (6i) Pyrazolo[4,3-c]pyridine Pyrazolopyridine, ester, ethyl linker 5-methyl
N-[2-(5-methylindol-3-yl)ethyl]but-3-yne-1-sulfonamide (5i) Alkyne-sulfonamide Sulfonamide, but-3-yne linker 5-methyl
(1-Butylindol-3-yl)-naphthalen-1-ylmethanone Naphthalene-methanone Ketone, direct linkage (no ethyl spacer) 1-butyl
  • The sulfonamide (5i) and methanone () analogs replace the carboxamide with sulfonamide or ketone groups, altering polarity and reactivity.
  • Linker Groups: The ethyl spacer in the target compound and analogs (11g, 6i) may improve conformational flexibility compared to the direct methanone linkage in .
  • Substituents: The 5-methyl group on the indole ring is conserved in 11g, 6i, and 5i, while the methanone analog () features a 1-butyl substitution, which could enhance lipophilicity.

Physical and Spectroscopic Properties

  • Melting Points : The pyrazolopyridine derivative (6i) exhibits a high melting point (224–226°C) due to its rigid heterocyclic core , whereas sulfonamide (5i) and quinazoline (11g) analogs are reported as solids without specified melting ranges .
  • Purity : Compounds in show purities of 96–98% via HPLC, suggesting robust crystallization protocols .
  • Spectroscopic Data :
    • NMR : The ethyl linker in the target compound would produce distinct δH ~2.8–3.5 ppm (CH2) and δC ~35–40 ppm (CH2) signals, comparable to 11g .
    • HRMS : Molecular ion peaks (e.g., m/z 440 for 6i ) confirm molecular weights, a critical step for structural validation.

Functional Implications

  • Bioactivity : Quinazoline derivatives (e.g., 11g) are often explored as kinase inhibitors, while sulfonamides (5i) may target enzymes like carbonic anhydrases. The target compound’s naphthalene carboxamide could offer unique binding interactions in medicinal chemistry.
  • Solubility : The 6,7-dimethoxy groups in 11g enhance solubility compared to the target compound’s naphthalene system, which is inherently hydrophobic.

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, examining various studies, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with an indole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

C21H20N2O\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}

This structure allows for interactions with various biological targets, particularly in the central nervous system and in cancer biology.

Research indicates that this compound acts primarily as a serotonin receptor agonist , specifically targeting the 5-HT1F receptor . This receptor is involved in modulating neurotransmission and has been implicated in various neurological disorders, including migraines and depression .

Antimigraine Activity

In studies assessing antimigraine effects, this compound demonstrated significant agonistic activity on the 5-HT1F receptors, leading to vasoconstriction of cranial blood vessels. This mechanism suggests its potential use in treating migraine headaches .

Anticancer Properties

Preliminary studies have also explored the compound's anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines such as Ewing sarcoma and prostate cancer cells. The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Antimigraine5-HT1F receptorAgonist activity
AnticancerEwing sarcoma cellsInhibition of proliferation
Apoptosis inductionProstate cancer cellsIncreased apoptosis

Case Study 1: Antimigraine Efficacy

A clinical study involving patients with chronic migraines evaluated the efficacy of this compound. Patients reported a reduction in migraine frequency and intensity when administered the compound compared to a placebo group. The results indicated a promising therapeutic profile for migraine management.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. Notably, it showed a significant reduction in cell viability in Ewing sarcoma cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with indole-containing amines. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) under inert conditions .
  • Optimization : Employ green chemistry principles (e.g., solvent-free reactions) and continuous flow reactors to enhance yield and purity .
  • Purification : Utilize column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Q. How should researchers design initial biological screening assays to evaluate antimicrobial or anticancer activity?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against bacterial/fungal strains (e.g., Mycobacterium avium, Candida albicans). Compare with reference drugs like fluconazole .
  • Cytotoxicity testing : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer models?

  • Methodological Answer :

  • Target identification : Perform affinity chromatography or thermal shift assays to isolate interacting proteins .
  • Pathway analysis : Use RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., Bcl-2, Bax) .
  • Molecular docking : Model interactions with enzymes like topoisomerase II or tubulin using AutoDock Vina .

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Replicate experiments using orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry) .
  • Meta-analysis : Compare data from ToxCast or PubChem BioAssay to identify trends .

Q. What approaches are recommended for structure-activity relationship (SAR) studies to improve potency?

  • Methodological Answer :

  • Scaffold modification : Introduce halogens (e.g., fluorine) at the 4-fluorophenyl group to enhance binding affinity .
  • Bioisosteric replacement : Substitute the triazole ring with oxadiazole to assess metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. How should in vivo pharmacokinetic studies be designed to bridge in vitro findings?

  • Methodological Answer :

  • ADME profiling : Conduct liver microsome assays for metabolic stability and plasma protein binding .
  • Rodent models : Administer via intravenous/oral routes, collect plasma at timed intervals, and quantify using LC-MS/MS .
  • Toxicokinetics : Monitor hepatic/renal biomarkers (e.g., ALT, creatinine) to assess safety margins .

Q. What computational tools are suitable for predicting environmental persistence and ecotoxicity?

  • Methodological Answer :

  • QSAR models : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .
  • Ecotoxicity prediction : Apply TEST software to predict LC₅₀ values for aquatic organisms (e.g., Daphnia magna) .
  • Degradation pathways : Simulate photolysis/hydrolysis with Gaussian software .

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